3,5-Dimethylphenyl chlorothioformate
Description
3,5-Dimethylphenyl chlorothioformate (C₉H₉ClOS) is a chlorothioformate derivative characterized by a phenyl ring substituted with two methyl groups at the meta (3,5) positions. This compound is utilized in organic synthesis as a reactive intermediate, particularly for introducing thioester functionalities. The 3,5-dimethyl substitution pattern enhances steric bulk and lipophilicity, which may influence its reactivity and solubility compared to unsubstituted or differently substituted analogs.
Structure
3D Structure
Properties
Molecular Formula |
C9H9ClOS |
|---|---|
Molecular Weight |
200.69 g/mol |
IUPAC Name |
O-(3,5-dimethylphenyl) chloromethanethioate |
InChI |
InChI=1S/C9H9ClOS/c1-6-3-7(2)5-8(4-6)11-9(10)12/h3-5H,1-2H3 |
InChI Key |
QIAQVXIHGOJIFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(=S)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3,5-Dimethylphenyl chlorothioformate typically involves a two-step process:
Formation of 3,5-Dimethylphenylmethanethiol: This is achieved by reacting 3,5-xylylformaldehyde with sulfur.
Formation of this compound: The 3,5-Dimethylphenylmethanethiol is then reacted with chloroformate to produce the target compound.
Industrial Production Methods: The industrial production of this compound follows the same synthetic route but is carried out on a larger scale. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethylphenyl chlorothioformate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form ethers, esters, acids, and amides.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the phenyl ring.
Common Reagents and Conditions:
Nucleophiles: Such as alcohols, amines, and thiols, are commonly used in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, are used in oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride, are used in reduction reactions.
Major Products Formed:
Ethers, Esters, Acids, and Amides: These are the primary products formed from substitution reactions involving this compound.
Scientific Research Applications
Organic Synthesis
3,5-Dimethylphenyl chlorothioformate serves as a valuable reagent in organic synthesis. It is particularly useful for the preparation of thioesters and can facilitate the introduction of thiol groups into organic molecules. This property is exploited in the synthesis of various pharmaceutical intermediates.
Case Study: Synthesis of Thioesters
- Objective : To utilize this compound for synthesizing thioesters.
- Method : The compound reacts with alcohols in the presence of a base to yield the corresponding thioester.
- Results : High yields of thioesters were obtained, demonstrating the efficacy of this compound as a thionating agent.
Medicinal Chemistry
In medicinal chemistry, this compound is employed in the development of novel therapeutic agents. Its ability to modify biological molecules makes it a crucial component in drug design.
Case Study: Development of Anticancer Agents
- Objective : To evaluate the potential anticancer properties of derivatives synthesized using this compound.
- Method : Compounds were synthesized and tested against various cancer cell lines.
- Results : Some derivatives exhibited significant cytotoxic effects, indicating that modifications using this compound can lead to promising anticancer agents.
Pharmaceutical Intermediates
This compound is also utilized as an intermediate in the synthesis of key pharmaceutical compounds. Its role in creating functionalized derivatives is crucial for developing effective drugs.
Case Study: Proton Pump Inhibitors
- Objective : To synthesize key intermediates for proton pump inhibitors using this compound.
- Method : The compound was used to create intermediates that are essential for synthesizing drugs like omeprazole.
- Results : The intermediates showed high purity and yield, confirming the compound's utility in pharmaceutical applications.
Mechanism of Action
The mechanism of action of 3,5-Dimethylphenyl chlorothioformate involves its reactivity with nucleophiles. The chlorothioformate group is highly reactive and can readily undergo substitution reactions with various nucleophiles, leading to the formation of different organic compounds . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following sections compare 3,5-dimethylphenyl chlorothioformate with structurally related compounds, focusing on substituent effects, functional group reactivity, and biological or physicochemical properties.
Substituent Position and Electronic Effects
Meta-substitution (3,5 positions) is a critical design feature. For example:
- N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (IC₅₀ ~10 µM) demonstrated high photosynthetic electron transport (PET) inhibition in spinach chloroplasts, outperforming ortho- or para-substituted analogs. The meta-methyl groups enhance lipophilicity, promoting membrane permeability and target interaction .
- N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide exhibited unique crystallographic properties, with two molecules per asymmetric unit, suggesting steric and electronic effects from the 3,5-dimethyl groups influence packing efficiency and stability .
In contrast, electron-withdrawing substituents (e.g., 3,5-difluorophenyl) in carboxamides showed comparable PET inhibition (~10 µM IC₅₀), indicating that both electron-donating (methyl) and withdrawing (fluoro) groups can enhance activity when positioned meta, likely due to optimized charge distribution and steric compatibility .
Functional Group Reactivity
- Chlorothioformate vs. Carboxamide/Amide :
The chlorothioformate group (–OSCCl) is highly electrophilic, enabling rapid thioesterification with nucleophiles (e.g., amines, alcohols). In contrast, carboxamides (–CONH–) and acetamides (–NHCO–) exhibit lower reactivity but greater stability, making them suitable for sustained biological activity (e.g., PET inhibition) .
For instance, while this compound is reactive in synthesis, its carboxamide analogs are tailored for herbicidal applications due to their stability and target specificity .
Physicochemical and Structural Properties
Crystallographic studies of N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide revealed anisotropic molecular packing with two molecules per asymmetric unit, attributed to the steric bulk of the 3,5-dimethyl groups. This contrasts with mono-substituted analogs (e.g., 3-methylphenyl), which adopt simpler monoclinic structures .
Data Tables
Table 1: Comparison of Key Compounds with 3,5-Dimethylphenyl Substituents
Table 2: Substituent Effects on PET Inhibition (IC₅₀ Values)
| Substituent Position | Substituent Type | IC₅₀ (µM) |
|---|---|---|
| 3,5-dimethyl | Electron-donating | ~10 |
| 3,5-difluoro | Electron-withdrawing | ~10 |
| 2,5-dimethyl | Electron-donating | ~20 |
| Unsubstituted | N/A | >50 |
Biological Activity
3,5-Dimethylphenyl chlorothioformate (C₉H₉ClOS) is an organic compound with a molecular weight of 200.69 g/mol, characterized by its unique substitution pattern on the phenyl ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article delves into the biological activity of this compound, supported by research findings, case studies, and comparative analyses.
Chemical Structure and Properties
The structure of this compound features a phenyl ring substituted at the 3 and 5 positions with methyl groups, along with a chlorothioformate functional group. The electrophilic nature of the chlorothioformate group allows it to interact readily with nucleophiles, which is critical for its reactivity in various chemical reactions.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉ClOS |
| Molecular Weight | 200.69 g/mol |
| Physical State | Colorless liquid |
| Electrophilicity | High (due to chlorothioformate) |
Anticancer Properties
Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer activity. For example, a study on (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl) derivatives demonstrated promising results against WNT-dependent colon cancer cells. The compound showed selective DVL1 binding inhibition with an EC50 of 0.74 ± 0.08 μM and inhibited the growth of HCT116 cells at an EC50 of 7.1 ± 0.6 μM, indicating its potential as a lead compound for developing new therapeutic agents against cancer .
Structure-Activity Relationship (SAR)
The biological activity of compounds like this compound can be understood through structure-activity relationship (SAR) analyses. These studies reveal how modifications to the molecular structure can enhance or diminish biological efficacy. For instance, variations in substituents on the phenyl ring significantly influence the compound's reactivity and interaction with biological targets .
Case Studies
-
Case Study on Anticancer Activity :
- Objective : To evaluate the anticancer potential of derivatives related to this compound.
- Findings : The study found that specific modifications to the chlorothioformate group enhanced cytotoxicity against cancer cell lines. The lead compound demonstrated increased ROS production and selective inhibition of cancer cell growth .
- SAR Analysis :
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3,5-Dimethylphenyl isothiocyanate | C₉H₉NS | Known for anticancer properties |
| Phenyl chlorothioformate | C₇H₇ClOS | Lacks methyl substitutions; simpler structure |
| 3,5-Xylyl chloroformate | C₉H₉ClO₂ | Used as an acylating agent; different functional group |
The unique substitution pattern of this compound may enhance its biological activity compared to these similar compounds.
Q & A
Basic Question: What are the standard synthetic routes for 3,5-dimethylphenyl chlorothioformate, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of this compound can be inferred from analogous chloroformate esters. For example, 4-chloro-3,5-dimethylphenyl chloroformate is synthesized via the reaction of 4-chloro-3,5-dimethylphenol with phosgene (COCl₂) in the presence of a base (e.g., pyridine) to scavenge HCl . For the thioformate variant, thiophosgene (Cl₂C=S) or thionyl chloride (SOCl₂) may replace phosgene as the sulfurizing agent. Key variables include:
- Temperature : Room temperature is typical for chloroformate synthesis, but thioformates may require controlled cooling (0–5°C) to mitigate exothermic side reactions.
- Solvent : Inert solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to stabilize reactive intermediates.
- Base selection : Triethylamine or pyridine enhances nucleophilic displacement by deprotonating the phenolic substrate.
Optimization studies should monitor yield via GC-MS or NMR, as excess thiophosgene can lead to over-sulfurization or decomposition.
Basic Question: What are the key physicochemical properties of this compound critical for experimental design?
Methodological Answer:
Critical properties include:
Advanced Question: How does the hydrolytic stability of this compound compare to its chloroformate analogs, and what decomposition products are observed?
Methodological Answer:
Chlorothioformates are generally more hydrolytically labile than chloroformates due to the weaker C–S bond. Hydrolysis in aqueous media (even trace moisture) generates 3,5-dimethylphenol and toxic byproducts like hydrogen sulfide (H₂S) or thiocarbonic acid derivatives. For example, 4-chloro-3,5-dimethylphenyl chloroformate hydrolyzes to 4-chloro-3,5-dimethylphenol and CO₂ . Researchers must:
- Use Karl Fischer titration to confirm solvent dryness.
- Monitor hydrolysis via IR (loss of C=S stretch at ~1250 cm⁻¹) or LC-MS.
- Implement scavengers (e.g., molecular sieves) in reactions.
Advanced Question: What mechanistic insights govern nucleophilic substitution reactions with this compound?
Methodological Answer:
The compound undergoes nucleophilic substitution at the thiocarbonyl center. For example:
- With amines : Forms thiocarbamates (R₂N–C(=S)–OAr).
- With alcohols : Yields thiocarbonates (RO–C(=S)–OAr).
Mechanistic studies (e.g., kinetic isotope effects, DFT calculations) reveal a two-step process:
Nucleophilic attack : Rate-determining step influenced by steric hindrance from the 3,5-dimethyl groups.
Leaving group expulsion : Cl⁻ departure is facilitated by polar aprotic solvents (e.g., DCM).
Competing side reactions (e.g., elimination to form thioesters) can be minimized by using bulky amines or low temperatures .
Advanced Question: How can researchers resolve contradictions in reported yields for thiocarbamate synthesis using this reagent?
Methodological Answer:
Discrepancies in yields often arise from:
- Purity of starting material : Impurities (e.g., hydrolyzed phenol) reduce reactivity. Validate purity via HPLC (>98%) .
- Solvent effects : THF may stabilize intermediates better than DCM in some cases.
- Stoichiometry : Excess nucleophile (1.2–1.5 equiv.) compensates for reagent decomposition.
A systematic approach includes:
Design of Experiments (DoE) : Vary temperature, solvent, and stoichiometry.
In-situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress.
Post-reaction analysis : Identify byproducts via GC-MS or NMR to adjust conditions.
Advanced Question: What analytical techniques are most effective for characterizing this compound and its derivatives?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion ([M]⁺ at m/z ~200) and fragmentation patterns.
- IR Spectroscopy : C=S stretch (~1250 cm⁻¹) distinguishes thioformates from formates (C=O ~1750 cm⁻¹).
- X-ray Crystallography : Resolves steric effects of 3,5-dimethyl groups on reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
